

An In-depth Technical Guide to Iso Rizatriptan-d6

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Compound of Interest

Compound Name: *Iso Rizatriptan-d6*

Cat. No.: *B12421078*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Iso Rizatriptan-d6**, a deuterated isotopologue of a positional isomer of the anti-migraine drug Rizatriptan. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, analytical methodologies, and biological context. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols and signaling pathways are detailed and visualized.

Introduction to Rizatriptan and its Isotopologues

Rizatriptan is a second-generation triptan, a class of drugs that are selective serotonin 5-HT_{1B} and 5-HT_{1D} receptor agonists.[1] It is widely used for the acute treatment of migraine headaches.[2] Rizatriptan's therapeutic effect is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[3]

Deuterated analogs of pharmaceutical compounds, such as Rizatriptan-d6, are valuable tools in drug development and clinical analysis. The substitution of hydrogen with deuterium atoms results in a heavier molecule, which can be easily distinguished by mass spectrometry. This makes deuterated compounds ideal for use as internal standards in quantitative bioanalytical assays, ensuring accuracy and precision.[4] Furthermore, deuteration can sometimes alter the metabolic profile of a drug, a field of study with growing interest.[4]

Chemical Identity and Structure

Rizatriptan

- IUPAC Name: N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
- Chemical Formula: C₁₅H₁₉N₅
- Molar Mass: 269.35 g/mol

Rizatriptan-d6

Rizatriptan-d6 is a stable isotope-labeled version of Rizatriptan. Based on commercially available standards, the six deuterium atoms are located on the two methyl groups of the terminal dimethylamine moiety.

- Putative IUPAC Name: N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
- Chemical Formula: C₁₅H₁₃D₆N₅
- Molar Mass: 275.39 g/mol

Iso Rizatriptan-d6

"**Iso Rizatriptan-d6**" is understood to be a deuterated positional isomer of Rizatriptan. While the exact structure is not definitively published in peer-reviewed literature, commercial sources and the study of Rizatriptan's impurities suggest that "Iso Rizatriptan" is the 2-substituted indole isomer, also known as Rizatriptan Impurity C. In this isomer, the dimethylaminoethyl side chain is attached to the 2-position of the indole ring instead of the 3-position.

- Putative IUPAC Name: N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine
- Chemical Formula: C₁₅H₁₃D₆N₅
- Molar Mass: 275.39 g/mol

Table 1: Chemical Properties of Rizatriptan and its Deuterated Analogs

Compound	IUPAC Name	Chemical Formula	Molar Mass (g/mol)	CAS Number
Rizatriptan	N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine	C ₁₅ H ₁₉ N ₅	269.35	144034-80-0
Rizatriptan-d6	N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine	C ₁₅ H ₁₃ D ₆ N ₅	275.39	606927-07-5
Iso Rizatriptan-d6	N,N-di(trideuteriomethyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine (Putative)	C ₁₅ H ₁₃ D ₆ N ₅	275.39	1329834-30-1

Synthesis and Experimental Protocols

Detailed, step-by-step synthesis protocols for deuterated compounds are often proprietary. However, based on the published synthesis of Rizatriptan and its impurities, a general synthetic strategy can be outlined.

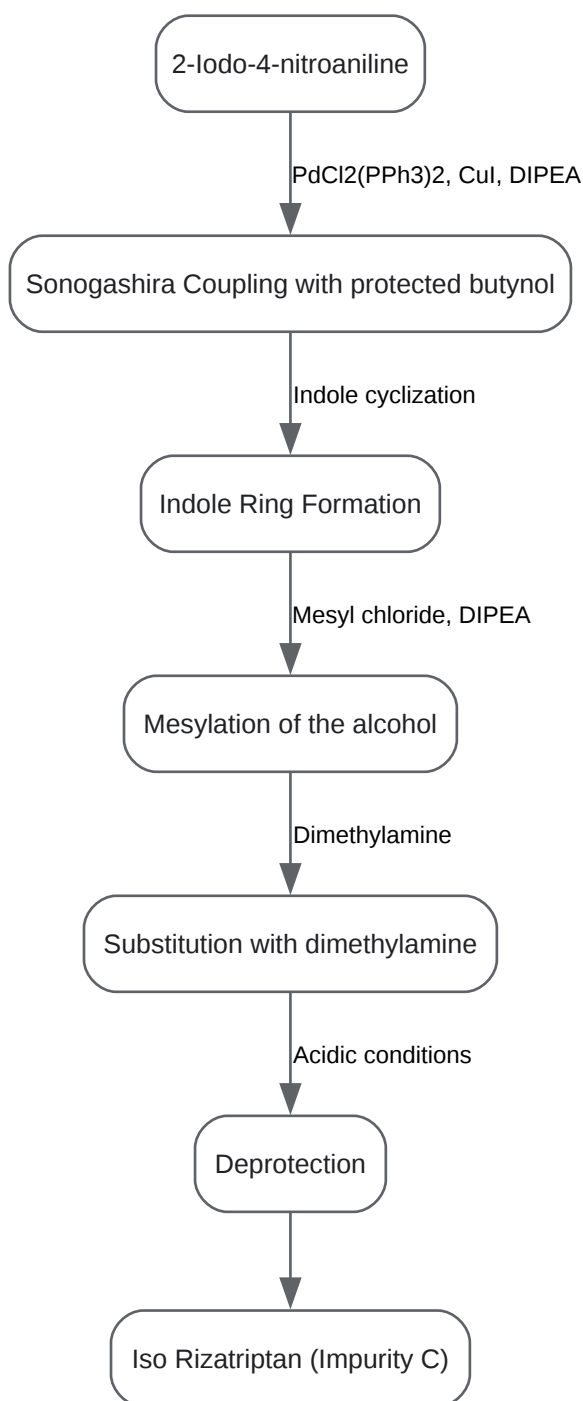
General Synthesis of Rizatriptan

The synthesis of Rizatriptan has been approached through various routes, with the Fischer indole synthesis being a common method. This typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Putative Synthesis of Iso Rizatriptan-d6

The synthesis of the 2-substituted isomer would likely follow a different synthetic route that directs the formation of the side chain at the C2 position of the indole ring. A plausible approach for the synthesis of the non-deuterated iso-rizatriptan (Impurity C) has been described and involves a multi-step process starting from 2-iodo-4-nitroaniline.

Experimental Workflow for the Synthesis of Iso Rizatriptan (Impurity C - Non-deuterated)



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Caption: Putative synthetic workflow for non-deuterated Iso Rizatriptan.

To produce **Iso Rizatriptan-d6**, a deuterated source of dimethylamine (dimethylamine-d6) would be used in the substitution step (Step D to E in the diagram).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Rizatriptan and its metabolites in biological matrices. Due to its distinct mass, Rizatriptan-d6 is an excellent internal standard for these assays. A similar methodology would be applicable for the analysis of **Iso Rizatriptan-d6**.

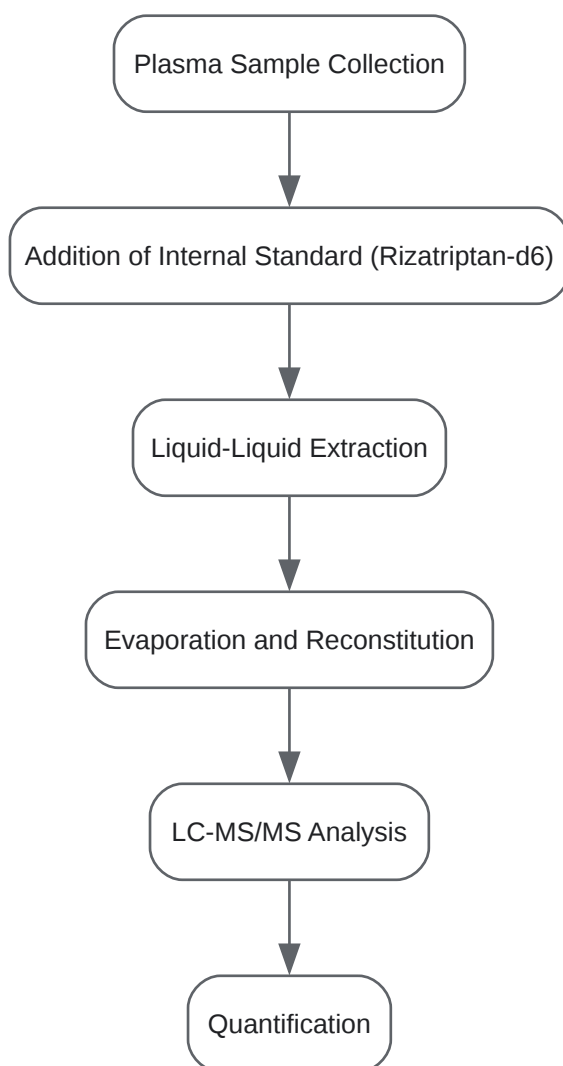
LC-MS/MS Method for Rizatriptan in Human Plasma

A detailed protocol for the analysis of Rizatriptan in human plasma using LC-MS/MS has been published.

Table 2: Example of LC-MS/MS Parameters for Rizatriptan Analysis

Parameter	Value
Liquid Chromatography	
Column	Lichrospher C18 (4.6mm x 50mm, 5 µm)
Mobile Phase	Acetonitrile-10mM aqueous ammonium acetate-acetic acid (50:50:0.5, v/v/v)
Flow Rate	1.0 mL/min
Mass Spectrometry	
Ionization Mode	Positive Ion Electrospray (ESI+)
Detection Mode	Selected Reaction Monitoring (SRM)
Precursor Ion (m/z)	270
Product Ion (m/z)	201
Internal Standard	Granisetron (or Rizatriptan-d6)

Experimental Workflow for Bioanalytical Sample Analysis



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Caption: General workflow for the bioanalysis of Rizatriptan.

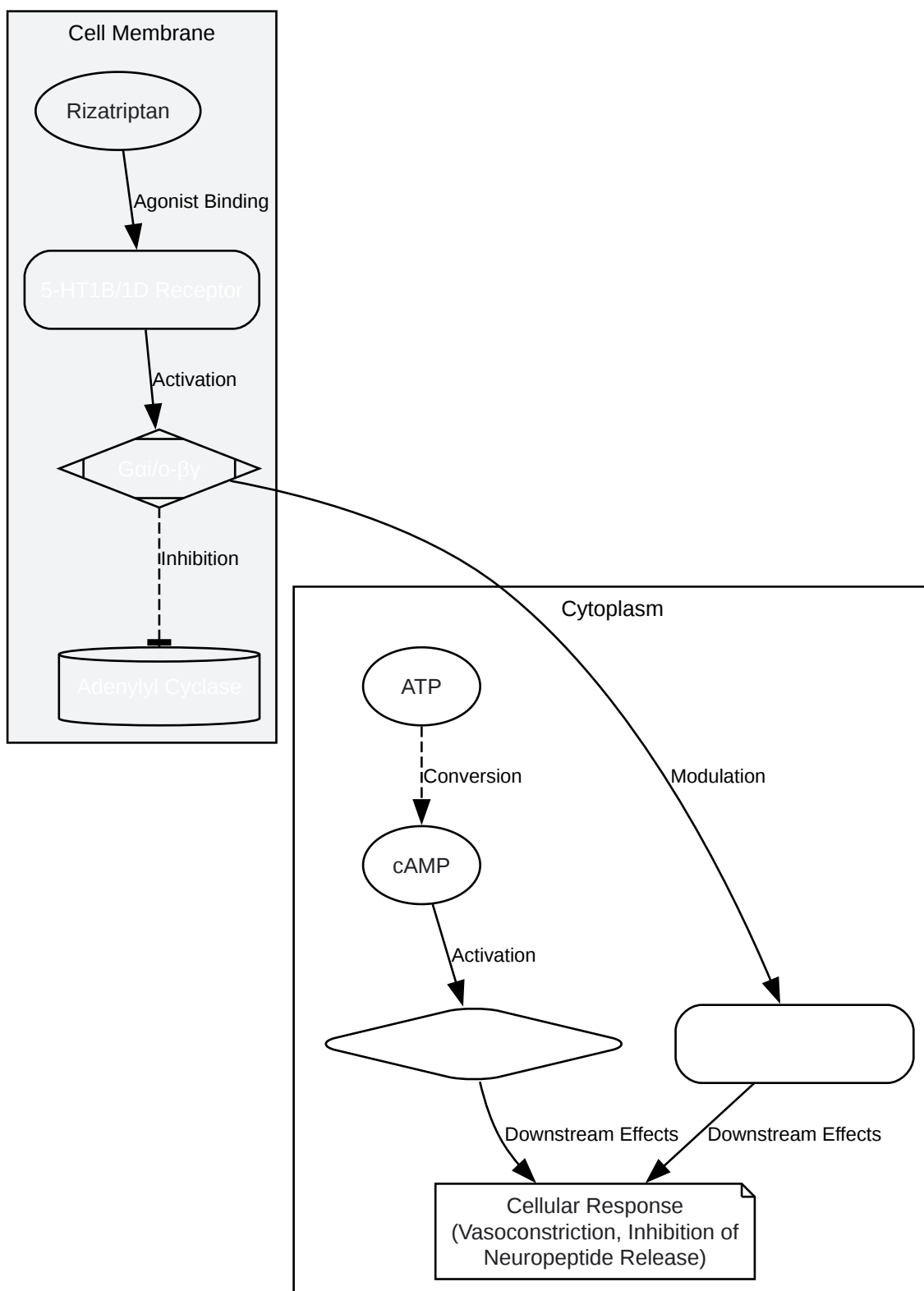
Biological Activity and Signaling Pathway

Rizatriptan exerts its therapeutic effects by acting as a selective agonist for the 5-HT_{1B} and 5-HT_{1D} serotonin receptors. These are G-protein coupled receptors (GPCRs). The binding of Rizatriptan to these receptors initiates a signaling cascade that leads to the constriction of dilated cranial blood vessels and the inhibition of the release of inflammatory neuropeptides.

5-HT_{1B}/1D Receptor Signaling Pathway

The 5-HT_{1B} and 5-HT_{1D} receptors are coupled to the inhibitory G-protein, G_{ai/o}.

Signaling Pathway of Rizatriptan at 5-HT_{1B/1D} Receptors



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